4-[(E)-2-(1,2-dimethylpyrazol-1-ium-3-yl)ethenyl]-N,N-dimethylaniline;iodide
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Overview
Description
4-[(E)-2-(1,2-dimethylpyrazol-1-ium-3-yl)ethenyl]-N,N-dimethylaniline;iodide is a complex organic compound that features a pyrazolium ion and an aniline derivative. This compound is notable for its unique structure, which includes a pyrazole ring and a dimethylaniline moiety connected by an ethenyl bridge. The iodide ion serves as a counterion to balance the charge of the pyrazolium ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(1,2-dimethylpyrazol-1-ium-3-yl)ethenyl]-N,N-dimethylaniline;iodide typically involves the alkylation of pyrazoles with appropriate alkylating agents. One common method includes the use of bromomethyl compounds in the presence of a base such as potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) solvent . The reaction conditions often require careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(1,2-dimethylpyrazol-1-ium-3-yl)ethenyl]-N,N-dimethylaniline;iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrazole ring, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in methanol or aqueous solution.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various alcohols or amines.
Scientific Research Applications
4-[(E)-2-(1,2-dimethylpyrazol-1-ium-3-yl)ethenyl]-N,N-dimethylaniline;iodide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various organic compounds.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(1,2-dimethylpyrazol-1-ium-3-yl)ethenyl]-N,N-dimethylaniline;iodide involves its interaction with molecular targets such as enzymes and receptors. The pyrazolium ion can form coordination complexes with metal ions, influencing catalytic activity. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially inhibiting or activating specific pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethylpyrazole: A simpler pyrazole derivative with similar chemical properties.
3,5-Dimethylpyrazole: Another pyrazole derivative with different substitution patterns.
N,N-Dimethylaniline: A related aniline derivative with similar reactivity.
Uniqueness
4-[(E)-2-(1,2-dimethylpyrazol-1-ium-3-yl)ethenyl]-N,N-dimethylaniline;iodide is unique due to its combination of a pyrazolium ion and an aniline derivative, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes and its potential bioactivity make it a valuable compound for various applications .
Properties
IUPAC Name |
4-[(E)-2-(1,2-dimethylpyrazol-1-ium-3-yl)ethenyl]-N,N-dimethylaniline;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N3.HI/c1-16(2)14-8-5-13(6-9-14)7-10-15-11-12-17(3)18(15)4;/h5-12H,1-4H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFLSLSHCSWSFPL-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=[N+]1C)C=CC2=CC=C(C=C2)N(C)C.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=[N+]1C)/C=C/C2=CC=C(C=C2)N(C)C.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20IN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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